

# SDU-071 (TS-071) versus Competitor Compounds: A Comparative Efficacy Guide

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## Compound of Interest

Compound Name: SDU-071  
Cat. No.: B12382603

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This guide provides an objective comparison of the preclinical efficacy of **SDU-071** (TS-071), a potent and selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, with established competitor compounds in the same class: Canagliflozin, Dapagliflozin, and Empagliflozin. The data presented is based on publicly available preclinical and clinical trial information.

## Executive Summary

**SDU-071** (TS-071) demonstrates high potency and selectivity for SGLT2 in in-vitro assays, comparable to leading SGLT2 inhibitors. Preclinical studies in animal models of diabetes show that TS-071 effectively increases urinary glucose excretion and reduces hyperglycemia. While direct head-to-head clinical trial data with competitor compounds is not available for TS-071, this guide consolidates the existing preclinical data for a comparative assessment.

## Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro potency of **SDU-071** (TS-071) and its key competitors against human SGLT1 and SGLT2. The IC<sub>50</sub> values represent the concentration of the inhibitor required to block 50% of the transporter's activity. A lower IC<sub>50</sub> value indicates

higher potency. Selectivity is expressed as the ratio of SGLT1 IC50 to SGLT2 IC50, with a higher ratio indicating greater selectivity for SGLT2.

Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity (SGLT1/SGLT2)
SDU-071 (TS-071)	2.9	920.4	~317
Canagliflozin	4.2	663	~158
Dapagliflozin	1.1	1391	~1265
Empagliflozin	3.1	8300	~2677

## Experimental Protocols

The in vitro potency of the SGLT2 inhibitors was determined using a cell-based assay measuring the uptake of a radiolabeled glucose analog.

- Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) were used.[\[1\]](#)[\[2\]](#)
- Substrate: The assay utilized [<sup>14</sup>C]-alpha-methyl-D-glucopyranoside ([<sup>14</sup>C]AMG), a radiolabeled, non-metabolizable glucose analog that is a specific substrate for SGLTs.[\[2\]](#)
- Assay Procedure:
  - Cells were seeded in multi-well plates and grown to confluence.
  - Prior to the assay, cells were washed with a sodium-free buffer.
  - Cells were then incubated with varying concentrations of the test inhibitor in a sodium-containing buffer.
  - [<sup>14</sup>C]AMG was added to initiate the uptake reaction.
  - Uptake was terminated by washing the cells with ice-cold, sodium-free buffer.

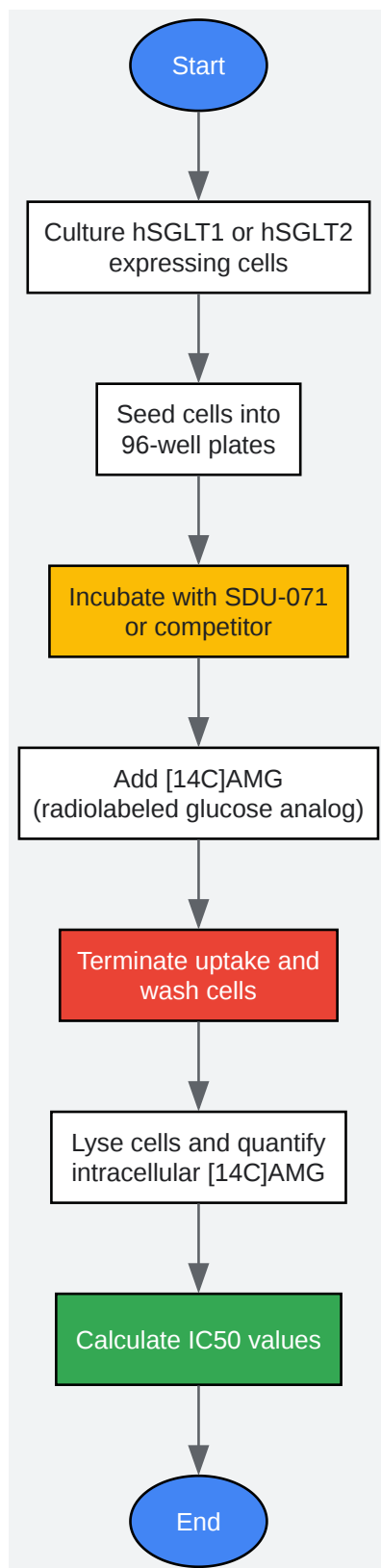
- Cells were lysed, and the intracellular [<sup>14</sup>C]AMG was quantified using a scintillation counter.
- Data Analysis: The concentration-response data was fitted to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of SGLT-mediated glucose uptake.

The in vivo efficacy of **SDU-071** (TS-071) was evaluated in established animal models of type 1 and type 2 diabetes.

- Animal Models:
  - Streptozotocin (STZ)-induced diabetic rats: This model mimics type 1 diabetes, where STZ, a chemical toxic to pancreatic  $\beta$ -cells, is administered to induce hyperglycemia.<sup>[3][4]</sup>
  - Zucker diabetic fatty (ZDF) rats and db/db mice: These are genetic models of obesity and type 2 diabetes, characterized by insulin resistance and hyperglycemia.
- Experimental Procedure:
  - Animals were administered single oral doses of **SDU-071** (TS-071) or a vehicle control.
  - Urine was collected over a 24-hour period to measure urinary glucose excretion.
  - Blood samples were taken at various time points to determine plasma glucose levels.
- Efficacy Endpoints:
  - Urinary Glucose Excretion (UGE): A primary measure of the pharmacodynamic effect of SGLT2 inhibitors.
  - Reduction in Plasma Glucose: Assesses the anti-hyperglycemic effect of the compound.

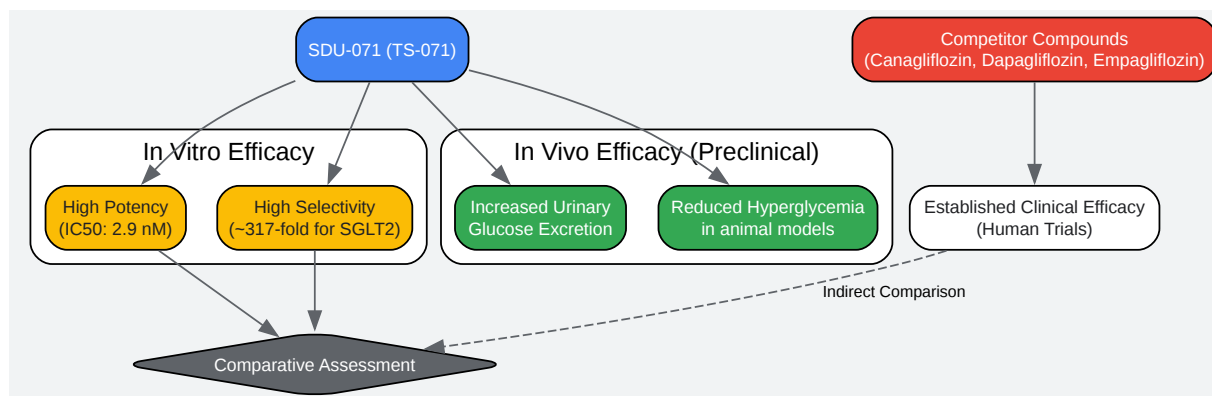
## Visualizations

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.



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Caption: Workflow for determining the in vitro potency of SGLT2 inhibitors.



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Caption: Logical flow of the comparative efficacy assessment for **SDU-071**.

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